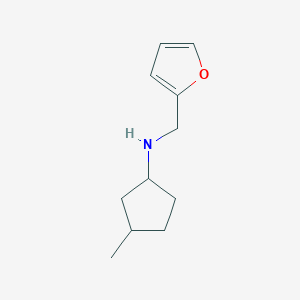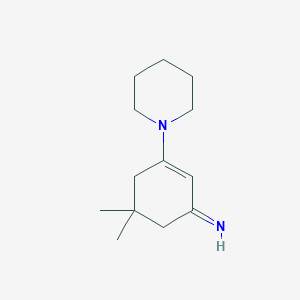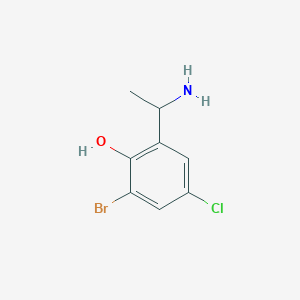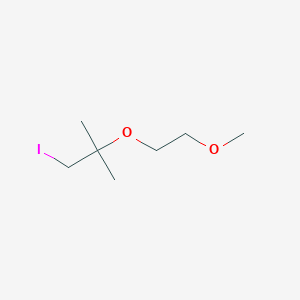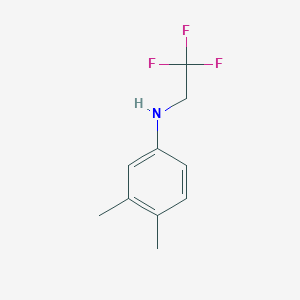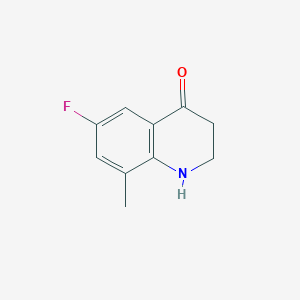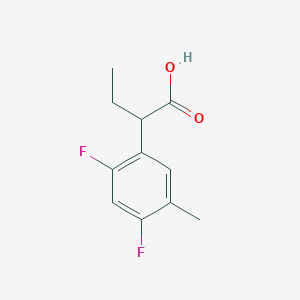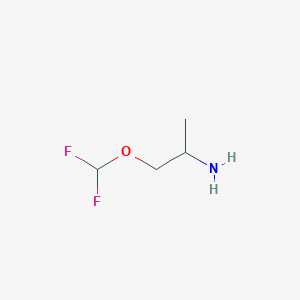
1-(Difluoromethoxy)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)propan-2-amine is an organic compound with the molecular formula C4H9F2NO It is characterized by the presence of a difluoromethoxy group attached to a propan-2-amine backbone
Métodos De Preparación
The synthesis of 1-(Difluoromethoxy)propan-2-amine can be achieved through several routes. One common method involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 1-bromo-2-(difluoromethoxy)propane with ammonia or a primary amine under controlled conditions can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(Difluoromethoxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)propan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)propan-2-amine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved in its action are still under investigation, but it is believed to modulate biochemical processes through its unique structural features .
Comparación Con Compuestos Similares
1-(Difluoromethoxy)propan-2-amine can be compared with other similar compounds such as:
1-(Methoxy)propan-2-amine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
1-(Trifluoromethoxy)propan-2-amine: Contains an additional fluorine atom, which can significantly alter its chemical behavior and applications.
1-(Chloromethoxy)propan-2-amine:
Propiedades
Fórmula molecular |
C4H9F2NO |
|---|---|
Peso molecular |
125.12 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)propan-2-amine |
InChI |
InChI=1S/C4H9F2NO/c1-3(7)2-8-4(5)6/h3-4H,2,7H2,1H3 |
Clave InChI |
VSZAEVLSIWLMOL-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


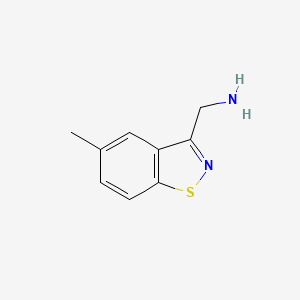
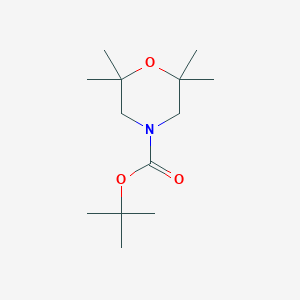
![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
![4-bromo-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13067887.png)
